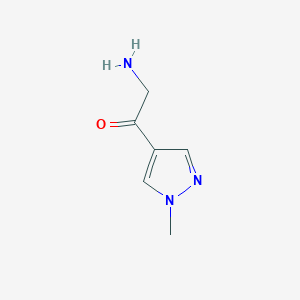

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

CAS No.:

Cat. No.: VC17689213

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9N3O |

|---|---|

| Molecular Weight | 139.16 g/mol |

| IUPAC Name | 2-amino-1-(1-methylpyrazol-4-yl)ethanone |

| Standard InChI | InChI=1S/C6H9N3O/c1-9-4-5(3-8-9)6(10)2-7/h3-4H,2,7H2,1H3 |

| Standard InChI Key | GTODUQSLRPFYJX-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C=N1)C(=O)CN |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS: 1368588-90-2) is an organic compound with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol . Its IUPAC name, 2-amino-1-(1-methylpyrazol-4-yl)ethanone, reflects its core structure: a pyrazole ring substituted with a methyl group at the 1-position and an α-aminoketone moiety at the 4-position .

Table 1: Key Identifiers of 2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

| Property | Value |

|---|---|

| CAS Number | 1368588-90-2 |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.16 g/mol |

| SMILES | CN1C=C(C=N1)C(=O)CN |

| InChIKey | GTODUQSLRPFYJX-UHFFFAOYSA-N |

Structural Analysis

The compound features a 1-methylpyrazole heterocycle, a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The 4-position of the pyrazole is bonded to an ethanone group, where the α-carbon is substituted with an amino (-NH₂) group . This configuration confers unique electronic properties, as the pyrazole ring’s electron-rich nature interacts with the electron-withdrawing ketone and electron-donating amino group.

Spectroscopic Data

-

NMR: The methyl group on the pyrazole nitrogen typically resonates near δ 3.8–4.0 ppm (¹H NMR), while the carbonyl carbon in the ethanone moiety appears around δ 190–200 ppm (¹³C NMR) .

-

Mass Spectrometry: The molecular ion peak (M⁺) at m/z 139.16 confirms the molecular weight, with fragmentation patterns indicating cleavage at the ketone group .

Synthesis and Production

Industrial Scalability

Industrial production would likely optimize reaction conditions (e.g., temperature, catalysts) to enhance yield and purity. Techniques such as continuous-flow reactors and crystallization are standard for scaling pyrazole-based compounds.

Physicochemical Properties

Stability and Reactivity

The compound’s α-aminoketone group renders it reactive toward nucleophiles and prone to oxidation. The pyrazole ring’s aromaticity contributes to thermal stability, with decomposition likely occurring above 250°C .

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Moderate in polar solvents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume